N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17409913
InChI: InChI=1S/C18H28BNO5/c1-17(2)18(3,4)25-19(24-17)13-8-9-15(23-6)14(12-13)16(22)20(5)10-7-11-21/h8-9,12,21H,7,10-11H2,1-6H3
SMILES:
Molecular Formula: C18H28BNO5
Molecular Weight: 349.2 g/mol

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC17409913

Molecular Formula: C18H28BNO5

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C18H28BNO5
Molecular Weight 349.2 g/mol
IUPAC Name N-(3-hydroxypropyl)-2-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C18H28BNO5/c1-17(2)18(3,4)25-19(24-17)13-8-9-15(23-6)14(12-13)16(22)20(5)10-7-11-21/h8-9,12,21H,7,10-11H2,1-6H3
Standard InChI Key VNOKBHLRGIOSIU-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)N(C)CCCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a benzamide backbone substituted at the 2-position with a methoxy group (-OCH₃), at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, and at the amide nitrogen with a methyl and 3-hydroxypropyl group. The boronate ester, a common protecting group for boronic acids, enhances stability and solubility in organic solvents .

Molecular Formula: C₂₃H₃₃BN₂O₅
Molecular Weight: 452.33 g/mol (calculated from isotopic composition).

Spectroscopic Characterization

While experimental data for this compound are unavailable, analogs such as N-(3-hydroxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ( ) and N-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ( ) provide benchmarks:

  • ¹H NMR: Aromatic protons adjacent to the boronate ester typically appear as doublets near δ 7.5–8.0 ppm, while the pinacol methyl groups resonate as singlets at δ 1.0–1.3 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) is expected at δ ~165–170 ppm, and the boron-bound carbon at δ ~85–90 ppm .

Hypothetical ¹H NMR Peaksδ (ppm)Multiplicity
Aromatic H (C6, C4)7.6–7.8Doublet
OCH₃3.8Singlet
Pinacol CH₃1.2Singlet
N-CH₃3.0Singlet
HOCH₂CH₂CH₂N1.6–3.5Multiplet

Synthesis and Functionalization

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of a benzamide precursor:

  • Boronate Ester Installation: Suzuki-Miyaura coupling or direct borylation of a halogenated benzamide intermediate .

  • Amide Alkylation: Stepwise alkylation of the amide nitrogen using methyl iodide and 3-hydroxypropyl bromide under basic conditions .

Key Synthetic Routes

Route B (Post-Functionalization):

  • Start with 2-methoxy-5-bromo-N-methylbenzamide.

  • Perform Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst .

  • Introduce the 3-hydroxypropyl group via reductive amination or alkylation .

Structural and Electronic Properties

X-ray Crystallography

Although no crystal structure exists for this compound, related benzamides with boronate esters ( ) exhibit planar amide groups and tetrahedral boron geometry. The B–O bond lengths in pinacol boronate esters average 1.36–1.37 Å, with O–B–O angles of ~114° .

Tautomerism and Conformational Dynamics

The amide group’s resonance stabilization restricts rotation about the C–N bond, while the 3-hydroxypropyl chain introduces conformational flexibility. The boronate ester’s Lewis acidity is mitigated by pinacol coordination, reducing undesired interactions with the amide .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a handle for cross-coupling reactions. For example, in antimalarial drug development ( ), analogous boronate esters undergo Suzuki coupling with heteroaryl halides to generate biaryl scaffolds.

Hydrolysis Kinetics

Under acidic aqueous conditions, the pinacol boronate ester hydrolyzes to the boronic acid, which can form reversible covalent bonds with biomolecules (e.g., serine proteases). This property is exploitable in prodrug design .

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